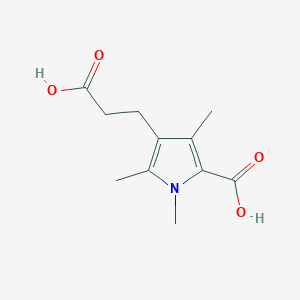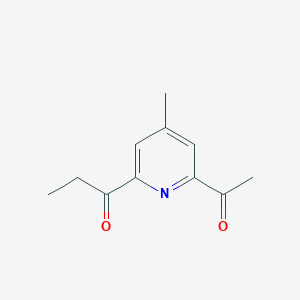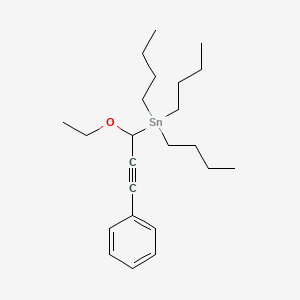![molecular formula C12H18OSi B14309142 Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane CAS No. 111351-14-5](/img/structure/B14309142.png)
Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane is an organosilicon compound with the molecular formula C12H18OSi. This compound is characterized by the presence of a trimethylsilyl group attached to a phenoxy group, which is further substituted with a prop-1-en-1-yl group. Organosilicon compounds like this one are widely used in various fields due to their unique chemical properties, including their stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane typically involves the reaction of 3-(prop-1-en-1-yl)phenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
3-(prop-1-en-1-yl)phenol+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Aplicaciones Científicas De Investigación
Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for improved stability and functionality.
Industry: The compound is used in the production of specialty coatings and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane involves its ability to form stable bonds with various substrates. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to interact with a wide range of molecular targets. The phenoxy group provides additional functionality, enabling the compound to participate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry.
Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: A compound with similar structural features but different functional groups.
1-(Trimethylsilyl)propyne: Another organosilicon compound used in various chemical syntheses.
Uniqueness
Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane is unique due to the presence of the prop-1-en-1-yl group attached to the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific functionalization is required.
Propiedades
Número CAS |
111351-14-5 |
|---|---|
Fórmula molecular |
C12H18OSi |
Peso molecular |
206.36 g/mol |
Nombre IUPAC |
trimethyl-(3-prop-1-enylphenoxy)silane |
InChI |
InChI=1S/C12H18OSi/c1-5-7-11-8-6-9-12(10-11)13-14(2,3)4/h5-10H,1-4H3 |
Clave InChI |
VTUUICLHKKIMOW-UHFFFAOYSA-N |
SMILES canónico |
CC=CC1=CC(=CC=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


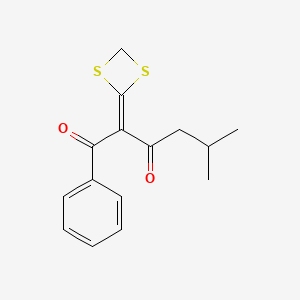
![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
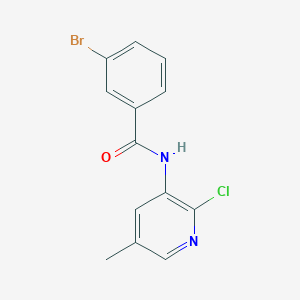

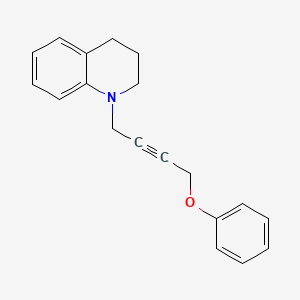
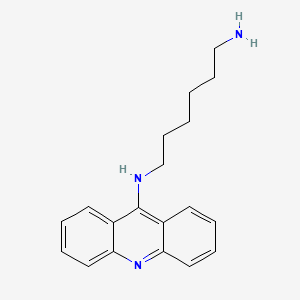
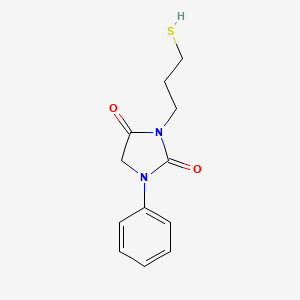
![2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14309103.png)
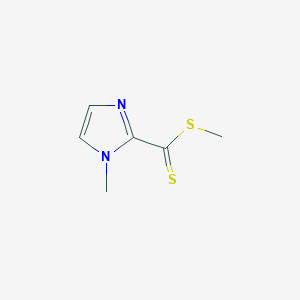

![2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol](/img/structure/B14309130.png)
